

Application Notes and Protocols: Synthesis of Morpholino-Based Phosphorothioate Analogs

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Compound of Interest

Compound Name: 2-Chloro-1,3,2-oxathiaphospholane

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Introduction

Morpholino-based phosphorothioate analogs, also known as thiophosphoramidate morpholinos (TMOs), are a novel class of antisense oligonucleotides that merge the structural features of phosphorodiamidate morpholino oligomers (PMOs) with the well-established phosphorothioate (PS) linkage. This combination aims to leverage the high nuclease resistance and steric-blocking mechanism of morpholinos with the potentially improved cellular uptake and binding affinity characteristics associated with the phosphorothioate modification.^{[1][2][3]} TMOs and their chimeras with DNA-pS subunits have demonstrated enhanced binding affinity to complementary RNA sequences and significant gene silencing efficacy.^{[1][2]}

These application notes provide an overview of the synthesis of TMOs, focusing on the solid-phase phosphoramidite approach. Detailed protocols for the synthesis, purification, and characterization are provided to guide researchers in the development of these promising therapeutic and research agents.

Data Presentation

Table 1: Thermal Stability of TMO and TMO-DNA-pS Chimeras with Complementary RNA

| Oligonucleotide Sequence (5' to 3') | Duplex with RNA | Tm (°C) | ΔT_m per TMO modification (°C) |
|-------------------------------------|-----------------|---------|--|
| DNA Control | DNA/RNA | 55.4 | N/A |
| DNA-pS Control | DNA-pS/RNA | 49.8 | N/A |
| Fully Modified TMO | TMO/RNA | 65.0 | +0.88 |
| Chimeric TMO 1 (Alternating) | TMO-DNA-pS/RNA | 65.0 | +0.88 |
| Chimeric TMO 2 (Alternating) | TMO-DNA-pS/RNA | 66.5 | +1.00 |
| Gapmer TMO | TMO-DNA-pS/RNA | 48.2 | -0.50 |

Data synthesized from information presented in Langner et al., 2020.[\[2\]](#) The ΔT_m is calculated relative to the DNA/RNA duplex.

Table 2: Nuclease Stability of TMOs

| Oligonucleotide Type | Enzyme | Stability |
|-------------------------------------|-------------------|-------------------------------|
| Fully Modified TMO | 3'-Exonuclease | High |
| TMO-DNA-pS Chimera | 3'-Exonuclease | High |
| Phosphorodiamidate Morpholino (PMO) | Various Nucleases | Very High [4] |
| Phosphorothioate DNA (PS-DNA) | Various Nucleases | Moderate |

This table summarizes the high 3'-exonuclease stability of TMOs as reported in Langner et al., 2020.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Thiophosphoramidate Morpholino Oligonucleotides

(TMOs)

This protocol describes the automated solid-phase synthesis of TMOs using a phosphoramidite approach on a standard DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

Materials:

- Controlled Pore Glass (CPG) solid support functionalized with the first morpholino subunit.
- Morpholino phosphoramidite monomers (A, C, G, T) with appropriate protecting groups (e.g., Trityl or MMTr on the 3'-N).
- Activator solution: 0.12 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.[\[5\]](#)
- Sulfurizing agent: 3-[(dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione (DDTT).
[\[6\]](#)
- Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
- Capping solution A: Acetic anhydride/Pyridine/THF.
- Capping solution B: 10% N-methylimidazole in THF.
- Neutralization solution: 20% Diisopropylethylamine (DIPEA) in THF.
- Anhydrous acetonitrile.
- Cleavage and deprotection solution: Concentrated aqueous ammonia.

Procedure:

- Resin Preparation: Start with a CPG solid support pre-loaded with the desired 3'-terminal morpholino nucleoside in the synthesis column.
- Deblocking: Remove the 3'-N protecting group (e.g., Trityl) by treating the support-bound monomer with the deblocking solution for 60-90 seconds. Wash thoroughly with anhydrous acetonitrile.

- Neutralization: Treat the support with the neutralization solution to neutralize any residual acid. Wash with anhydrous acetonitrile.
- Coupling: Deliver the desired morpholino phosphoramidite monomer and the activator solution to the synthesis column. Allow the coupling reaction to proceed for 300 seconds.[\[5\]](#)
- Sulfurization: After coupling, introduce the sulfurizing agent (DDTT) to convert the phosphite triester linkage to a thiophosphoramidate linkage.
- Capping: Treat the support with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.
- Wash: Wash the support thoroughly with anhydrous acetonitrile.
- Repeat: Repeat steps 2-7 for each subsequent monomer addition until the desired sequence is synthesized.
- Cleavage and Deprotection: After the final cycle, wash the resin and treat with concentrated aqueous ammonia at 55°C for 12-16 hours to cleave the TMO from the solid support and remove the base-protecting groups.[\[5\]](#)
- Purification: Purify the crude TMO product using reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).[\[7\]](#)

Protocol 2: Purification and Characterization of TMOs

Purification by RP-HPLC:

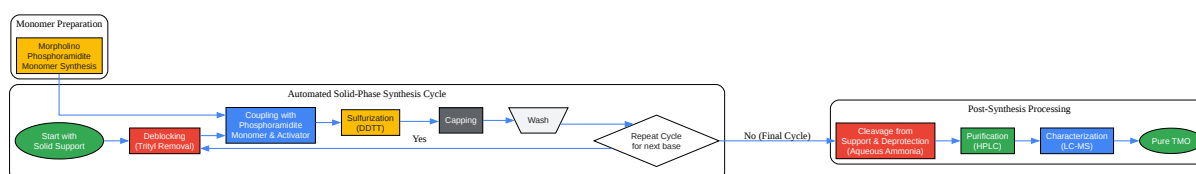
- Column: Use a C18 reverse-phase column.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
- Mobile Phase B: Acetonitrile.

- **Gradient:** Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes) to elute the TMO.
- **Detection:** Monitor the elution profile at 260 nm.
- **Collection and Desalting:** Collect the fractions containing the full-length product and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

Characterization by LC-MS:

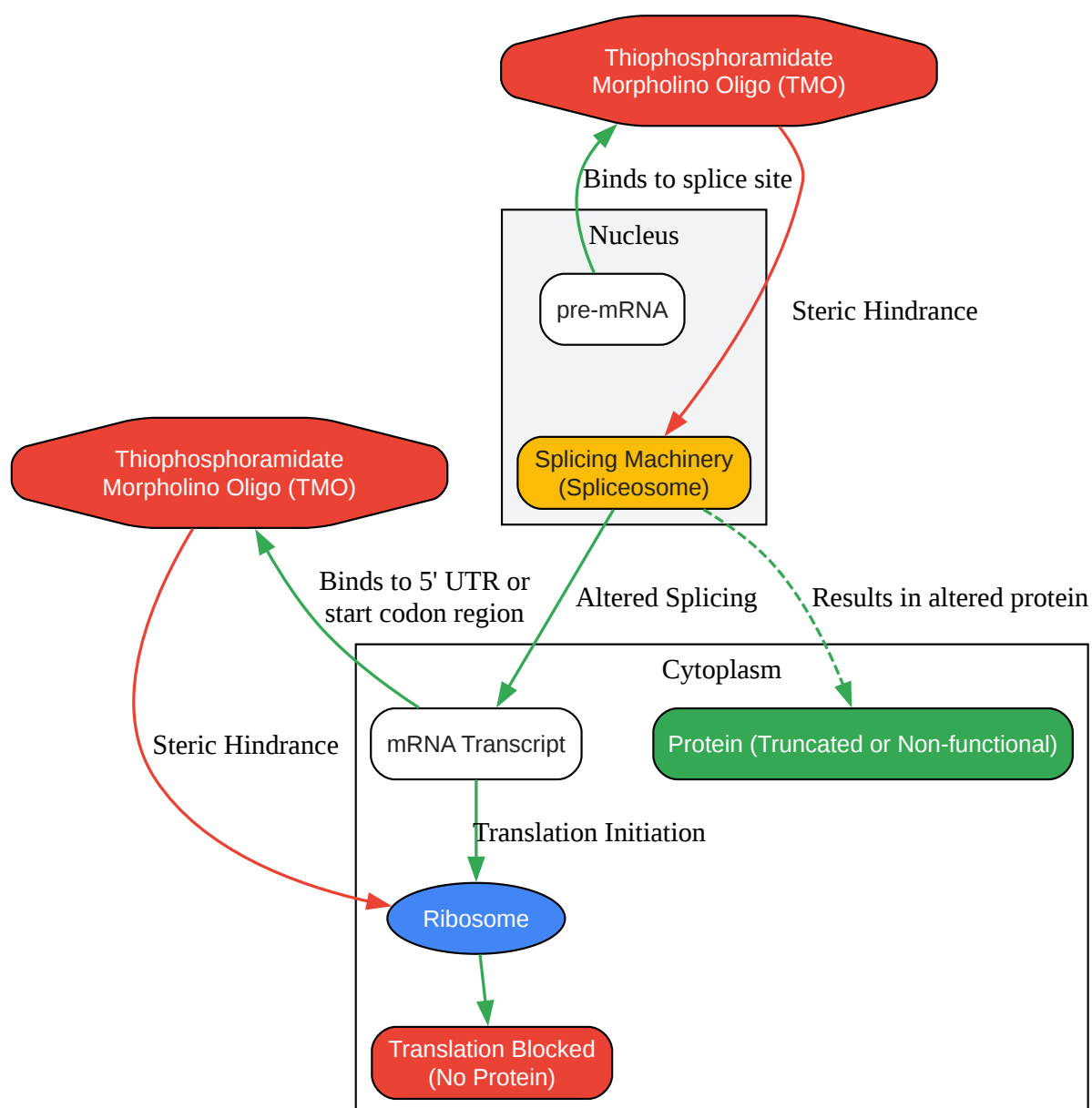
- **Liquid Chromatography:** Employ a suitable LC method, such as ion-pair reversed-phase chromatography, to separate the TMO from any impurities.[7]
- **Mass Spectrometry:** Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in negative ion mode to determine the molecular weight of the synthesized TMO.[7]
- **Data Analysis:** Compare the observed molecular weight with the calculated theoretical mass to confirm the identity of the product. Analyze the chromatogram to assess the purity of the sample.

Visualizations



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Caption: Automated solid-phase synthesis workflow for thiophosphoramidate morpholino oligonucleotides (TMOs).



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Caption: Steric-blocking mechanism of action for morpholino-based phosphorothioate analogs.

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